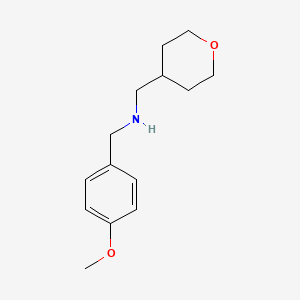
N-(4-Methoxybenzyl)-1-(tetrahydro-2H-pyran-4-yl)methanamine
描述
N-(4-Methoxybenzyl)-1-(tetrahydro-2H-pyran-4-yl)methanamine is an organic compound that features a methoxybenzyl group and a tetrahydropyran ring
准备方法
Synthetic Routes and Reaction Conditions
Starting Materials: The synthesis typically begins with 4-methoxybenzyl chloride and tetrahydro-2H-pyran-4-ylmethanamine.
Reaction Conditions: The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction.
Purification: The product is typically purified using column chromatography or recrystallization.
Industrial Production Methods
In an industrial setting, the synthesis might be scaled up using continuous flow reactors to ensure consistent quality and yield. The use of automated systems can also help in maintaining precise control over reaction conditions.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxybenzyl group, leading to the formation of aldehydes or carboxylic acids.
Reduction: Reduction reactions can target the methoxy group, converting it to a hydroxyl group.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the benzyl position.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halides, nucleophiles like amines or thiols.
Major Products
Oxidation: 4-Methoxybenzaldehyde, 4-methoxybenzoic acid.
Reduction: 4-Hydroxybenzyl derivatives.
Substitution: Various substituted benzyl derivatives depending on the nucleophile used.
科学研究应用
Chemistry
Synthetic Intermediate: Used as an intermediate in the synthesis of more complex organic molecules.
Catalysis: Can act as a ligand in catalytic reactions.
Biology
Biochemical Studies: Utilized in studying enzyme interactions and metabolic pathways.
Medicine
Drug Development: Potential precursor for the synthesis of pharmaceutical compounds with therapeutic properties.
Industry
Material Science: Used in the development of new materials with specific properties.
作用机制
The compound’s mechanism of action depends on its application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The methoxybenzyl group can enhance the compound’s ability to cross cell membranes, while the tetrahydropyran ring can provide stability and specificity in binding interactions.
相似化合物的比较
Similar Compounds
N-(4-Methoxybenzyl)-1-(piperidin-4-yl)methanamine: Similar structure but with a piperidine ring instead of a tetrahydropyran ring.
N-(4-Methoxybenzyl)-1-(morpholin-4-yl)methanamine: Contains a morpholine ring, offering different chemical properties.
Uniqueness
N-(4-Methoxybenzyl)-1-(tetrahydro-2H-pyran-4-yl)methanamine is unique due to the presence of the tetrahydropyran ring, which can influence its chemical reactivity and biological activity differently compared to similar compounds with other heterocyclic rings.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds
生物活性
N-(4-Methoxybenzyl)-1-(tetrahydro-2H-pyran-4-yl)methanamine is a compound of interest due to its potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C15H21N
- Molecular Weight : 233.34 g/mol
- CAS Number : 38041-19-9
The biological activity of this compound is primarily attributed to its interaction with various biological targets. Research indicates that it may act as a modulator of neurotransmitter systems, particularly by influencing serotonin and dopamine pathways. The tetrahydropyran moiety contributes to the compound's lipophilicity, enhancing its ability to cross the blood-brain barrier.
Antiparasitic Activity
Recent studies have demonstrated that derivatives of tetrahydropyran compounds exhibit significant antiparasitic activity. For instance, modifications to the tetrahydropyran structure have been shown to enhance efficacy against Plasmodium species, which are responsible for malaria. In a mouse model, compounds similar to this compound displayed promising results in reducing parasitemia levels .
Antitumor Activity
The compound has also been evaluated for its antitumor properties. In vitro studies have shown that it inhibits the growth of various human tumor cell lines. The mechanism involves inducing apoptosis in cancer cells through the activation of caspase pathways .
| Cell Line | IC50 (μM) | Mechanism |
|---|---|---|
| MCF-7 (Breast Cancer) | 10.5 | Apoptosis induction |
| HeLa (Cervical Cancer) | 8.3 | Caspase activation |
| A549 (Lung Cancer) | 12.0 | Cell cycle arrest |
Study 1: Antiparasitic Efficacy
In a study involving P. berghei, a mouse model was used to evaluate the efficacy of this compound. The compound was administered at varying doses, resulting in a significant reduction in parasitemia (30% at 40 mg/kg) compared to control groups .
Study 2: Antitumor Activity
A comprehensive study assessed the compound's effects on several cancer cell lines. The results indicated that this compound exhibited selective cytotoxicity towards tumor cells while sparing normal cells, demonstrating its potential as a therapeutic agent in oncology .
属性
IUPAC Name |
N-[(4-methoxyphenyl)methyl]-1-(oxan-4-yl)methanamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21NO2/c1-16-14-4-2-12(3-5-14)10-15-11-13-6-8-17-9-7-13/h2-5,13,15H,6-11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
URGUBHDYBVMACL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CNCC2CCOCC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details








体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














